molecular formula C5H4Cl2N2 B1320836 2,5-Dichloro-4-methylpyrimidine CAS No. 1192064-63-3

2,5-Dichloro-4-methylpyrimidine

Cat. No.: B1320836
CAS No.: 1192064-63-3
M. Wt: 163 g/mol
InChI Key: NQQBBTQLATUFBF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylpyrimidine (CAS 1192064-63-3) is a valuable chemical building block in scientific research, particularly in medicinal chemistry. Its core application lies in the synthesis of novel, trisubstituted pyrimidine compounds that are investigated as potential antimalarial agents . These compounds function as dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, which are novel drug targets for combating malaria . By serving as a key synthetic intermediate, this chemical enables the exploration of new therapeutic strategies against drug-resistant parasites . This compound is supplied with high purity and is intended for research applications in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this pyrimidine derivative to develop and optimize potent kinase inhibitors with antiplasmodial activity, contributing to advancements in infectious disease treatment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBBTQLATUFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611914
Record name 2,5-Dichloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192064-63-3
Record name 2,5-Dichloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Comprehensive Strategies for the Synthesis of 2,5-Dichloro-4-methylpyrimidine

The construction of the this compound scaffold is typically achieved through multi-step synthetic pathways that allow for precise control over the final structure. These methods often begin with simpler, acyclic precursors and proceed through cyclization and subsequent chlorination steps.

Multi-Step Synthetic Approaches and Precursor Chemistry

The synthesis of pyrimidine (B1678525) derivatives, as a class of compounds, often involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org Common precursors include amidines, ureas, and guanidines, which react with diketones or their equivalents to form the pyrimidine ring. wikipedia.org While the direct synthesis of the parent pyrimidine ring is less common, functionalized derivatives are readily prepared. wikipedia.org For the synthesis of related dichloromethylpyrimidines, such as 4,6-dichloro-2-methylpyrimidine, a common multi-step approach begins with the reaction of dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide to form 4,6-dihydroxy-2-methylpyrimidine. google.com This intermediate is then subjected to chlorination. google.com A similar strategy can be envisioned for this compound, likely starting from appropriately substituted precursors to introduce the methyl group at the 4-position and allow for chlorination at the 2 and 5-positions. The choice of precursors is critical for the final substitution pattern on the pyrimidine ring.

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is a significant challenge in the synthesis of polysubstituted pyrimidines. The substitution pattern on the initial precursors directly influences the position of functional groups on the final pyrimidine ring. For instance, in the synthesis of 5-substituted-2,4-dichloropyrimidines, the choice of a substituted β-dicarbonyl precursor would dictate the substituent at the 5-position.

Controlling the formation of isomers is paramount to ensure the purity of the target compound. In the context of dichloropyrimidines, the relative reactivity of different positions on the pyrimidine ring plays a crucial role in subsequent reactions. For example, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comkoreascience.kr However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com For this compound, the electronic effects of the methyl group and the chlorine atoms, as well as steric factors, will govern the regioselectivity of its reactions. Careful control of reaction conditions and the choice of reagents are essential to direct the reaction towards the desired isomer.

Derivatization and Functionalization of the this compound Scaffold

The two chlorine atoms on the this compound ring are excellent leaving groups, making them prime sites for a variety of chemical transformations. This allows for the introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Nucleophilic Substitution Reactions at Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of dichloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing the chlorine atoms. In principle, both the C2 and C5 chlorine atoms of this compound can be displaced by nucleophiles.

The regioselectivity of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring. For instance, in 2,4-dichloropyrimidines, substitution at the C4 position is generally favored. nih.gov However, with certain nucleophiles, such as tertiary amines, selectivity for the C2 position can be achieved. nih.gov In the case of this compound, the electronic and steric environment around each chlorine atom will dictate the outcome of the reaction. For example, the reaction of 2,4,5-trichloropyrimidine with pyrrolidine leads to the selective substitution of the chlorine at the 4-position. rsc.org It is plausible that similar selectivity could be observed with this compound, depending on the relative activation of the C2 and C5 positions by the methyl group and the other chlorine atom.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of C-N, C-O, and C-S bonds, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions on Dichloropyrimidines

Dichloropyrimidine SubstrateNucleophilePosition of SubstitutionProduct
2,4-DichloropyrimidineSecondary AmineC44-Amino-2-chloropyrimidine derivative
2,4-DichloropyrimidineTertiary AmineC22-Amino-4-chloropyrimidine derivative
2,4,5-TrichloropyrimidinePyrrolidineC42,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine

Reactions Involving the Methyl Group and Pyrimidine Ring

While the chlorine atoms are the most reactive sites for nucleophilic substitution, the methyl group and the pyrimidine ring itself can also undergo chemical transformations. The methyl group can potentially be functionalized through radical reactions or by deprotonation to form a nucleophilic species, although these reactions are less common for this specific scaffold.

The pyrimidine ring can participate in various reactions, including reduction to form di- or tetrahydropyrimidines. wikipedia.org Additionally, under specific conditions, the ring can undergo cycloaddition reactions. However, for this compound, the primary focus of derivatization remains the substitution of the chlorine atoms due to their high reactivity.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. mdpi.commdpi-res.com These reactions offer a powerful and versatile method for the derivatization of this compound.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are widely used to form new C-C bonds. nih.govnih.gov In the context of this compound, these reactions would involve the coupling of the chloro-substituted positions with organometallic reagents like organoboronic acids (Suzuki), organostannanes (Stille), or organozinc compounds (Negishi). The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the coupling, allowing for the selective functionalization of either the C2 or C5 position. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds. mdpi-res.com This reaction allows for the coupling of the chloro-positions of this compound with a wide variety of amines, including primary and secondary amines, anilines, and amides. This method provides a complementary approach to traditional nucleophilic substitution for the synthesis of aminopyrimidine derivatives. Continuous-flow methodologies have also been developed for C-N bond formation in the synthesis of medicinally relevant compounds. nih.gov

C-O Bond Formation: Similarly, palladium-catalyzed C-O bond formation, often referred to as the Buchwald-Hartwig etherification, can be used to synthesize aryl and alkyl ethers of pyrimidines. harvard.edu This involves the coupling of the chloro-positions with alcohols or phenols in the presence of a suitable palladium catalyst and base. While less common than C-C and C-N bond formation, this method offers a valuable route to pyrimidine ethers. It is important to note that under certain Suzuki coupling conditions, unexpected C-O bond formation can occur, particularly when solvents are not properly degassed. researchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameBond FormedOrganometallic Reagent/NucleophileTypical Catalyst
Suzuki-MiyauraC-COrganoboronic acid/esterPalladium
StilleC-COrganostannanePalladium
NegishiC-COrganozincPalladium/Nickel
Buchwald-Hartwig AminationC-NAminePalladium
Buchwald-Hartwig EtherificationC-OAlcohol/PhenolPalladium

Mechanistic Investigations of Key Synthetic Pathways

The synthesis of this compound typically originates from the precursor 4-methyluracil (2,4-dihydroxy-4-methylpyrimidine). The transformation into the final product involves two distinct mechanistic processes: the conversion of the hydroxyl groups at the C2 and C4 positions into chlorides, and the electrophilic chlorination of the C5 position. These reactions are often conducted concurrently in a one-pot synthesis using a chlorinating agent like phosphorus oxychloride (POCl₃).

Chlorination of C2 and C4 Hydroxyl Groups

The conversion of the tautomeric keto/hydroxyl groups of the 4-methyluracil ring into chloro substituents is a crucial step. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine. nih.govresearchgate.netdeepdyve.com The underlying mechanism is analogous to a Vilsmeier-Haack type reaction, where POCl₃ acts as both the chlorinating and dehydrating agent. wikipedia.orgorganic-chemistry.org

The reaction is initiated by the nucleophilic attack of the pyrimidine's carbonyl oxygen on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive dichlorophosphoryl intermediate attached to the pyrimidine ring. This intermediate functions as an excellent leaving group. Subsequently, a chloride ion, available from the POCl₃ reagent, performs a nucleophilic attack on the corresponding carbon atom (C2 or C4), leading to the displacement of the dichlorophosphoryloxy group and the formation of the C-Cl bond.

The role of the tertiary amine base is multifaceted. It acts as a scavenger for the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the products. Furthermore, the base can react with POCl₃ to form a reactive Vilsmeier-type chloroiminium salt, which can enhance the electrophilicity of the phosphorus center and facilitate the initial activation of the pyrimidine ring. deepdyve.com Studies have shown that the nature of the substituents on the pyrimidine ring can influence the course and rate of chlorination, affecting the distribution of products and by-products. deepdyve.com

Electrophilic Chlorination at the C5 Position

The introduction of a chlorine atom at the C5 position occurs via an electrophilic aromatic substitution mechanism. The pyrimidine ring, particularly in its uracil (B121893) form, is sufficiently electron-rich to undergo this type of reaction. The C5 position is the most nucleophilic carbon on the ring, making it the primary target for electrophilic attack. nih.govresearchgate.net

The mechanism proceeds through the attack of the electron-rich C5=C6 double bond on an electrophilic chlorine species (Cl⁺), which can be generated from the chlorinating agent. This step forms a resonance-stabilized carbocation, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized across the pyrimidine ring. A base present in the reaction medium then abstracts a proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-chloro substituted product.

Quantum chemical computational studies have provided significant insight into the reactivity of the pyrimidine nucleus during chlorination. nih.gov These studies confirm that, based on both kinetic and thermodynamic parameters, the C5 position of uracil and its derivatives is the most reactive site for electrophilic chlorination. The anion salt forms of the pyrimidine precursors have been identified as playing a key role in this reaction pathway. nih.gov

The following table presents computationally derived kinetic data for the chlorination of various reactive sites on pyrimidine bases, illustrating the pronounced reactivity of the C5 position in uracil and thymine, a close structural analog of 4-methyluracil.

CompoundReactive SiteEstimated Apparent Rate Constant (kobs-est) (M⁻¹ s⁻¹)
UracilC5~10³
ThymineC5~10³
UridineN3~10⁶
UridineC5~10²
Data sourced from computational studies on pyrimidine chlorination. nih.gov

These theoretical findings underscore the mechanistic basis for the regioselective chlorination at the C5 position, which, combined with the chlorination of the hydroxyl groups, provides a complete pathway to this compound.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation of 2,5-Dichloro-4-methylpyrimidine and Its Derivatives

Spectroscopic methods, often complemented by computational analysis, provide a comprehensive understanding of the molecular framework and characteristics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For this compound, ¹H NMR spectroscopy provides direct evidence for its core structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound exhibits two distinct signals: a singlet at approximately 8.47 ppm, corresponding to the lone proton on the pyrimidine (B1678525) ring (H-6), and another singlet at around 2.61 ppm, which is attributed to the three protons of the methyl group at the C-4 position. google.comgoogle.com

For a more detailed structural assignment, ¹³C NMR and two-dimensional (2D) NMR techniques are employed. researchgate.net Experiments such as Correlation Spectroscopy (COSY) would confirm the coupling (or lack thereof) between protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra would correlate the proton signals with their directly attached and more distant carbon atoms, respectively. This allows for the unambiguous assignment of all carbon signals in the pyrimidine ring and the methyl group. researchgate.net The chemical shifts are sensitive to the electronic environment, which is heavily influenced by the presence and position of the electronegative chlorine atoms and the methyl group. researchgate.net

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment Solvent
8.47 Singlet 1H H-6 CDCl₃
2.61 Singlet 3H -CH₃ CDCl₃

Data sourced from patent literature. google.comgoogle.com

Key vibrational modes expected for this compound would include C–H stretching from the methyl group and the aromatic ring, C–N and C–C stretching vibrations within the pyrimidine ring, and characteristic C–Cl stretching modes. For the isomer 2,4-dichloro-5-methylpyrimidine (B13550), strong bands observed in the FT-IR and FT-Raman spectra are assigned to these fundamental vibrations, showing good agreement with theoretically calculated values. For instance, C–N stretching vibrations are typically observed in the 1300-1600 cm⁻¹ region, while C-H stretching occurs above 3000 cm⁻¹. researchgate.net The positions of the chloro and methyl substituents directly influence the exact frequencies of these vibrations.

Table 2: Selected Vibrational Frequencies for the Isomer 2,4-Dichloro-5-methylpyrimidine

Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹) Calculated (DFT) (cm⁻¹) Assignment
1562 1564 1548 C–C stretching
1374 - 1374 Symmetric bending of methyl group
- 3055 3055 C–H stretching
860 853 845 C–N stretching
- 665 657 Ring vibration

Data is for the isomer 2,4-dichloro-5-methylpyrimidine and is presented for illustrative purposes. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. In pyrimidine derivatives, the primary transitions observed are π→π* and n→π. The π→π transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system, while n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* anti-bonding orbital.

Studies on the related isomer 2,4-dichloro-5-methylpyrimidine show electronic transitions that are analyzed using both experimental and simulated UV-Vis spectra. researchgate.net The absorption maxima (λ_max_) are influenced by the substituents on the pyrimidine ring. The chlorine atoms, acting as auxochromes, can cause a bathochromic (red) shift in the absorption bands. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) help in assigning these transitions and understanding the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₄Cl₂N₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks. The M⁺ peak (containing two ³⁵Cl atoms) will be the most abundant, followed by the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) at about 66% of the M⁺ intensity, and the [M+4]⁺ peak (two ³⁷Cl atoms) at about 10% of the M⁺ intensity. This characteristic pattern provides unambiguous confirmation of the presence of two chlorine atoms. researchgate.net

Common fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺), the methyl group ([M-CH₃]⁺), or hydrogen cyanide ([M-HCN]⁺), leading to further daughter ions that help to piece together the molecular structure.

Crystallographic Analysis of this compound and Its Adducts

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structure of a molecule in the solid state.

The bond lengths and angles within the pyrimidine ring are consistent with its aromatic character, though they are influenced by the electronic effects of the chloro and methyl substituents. In the crystal lattice of the isomer, molecules are linked into inversion dimers through C—H···N hydrogen bonds. researchgate.net This type of intermolecular interaction is a common feature in the crystal packing of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net

The study of adducts, such as those formed between pyrimidine derivatives and metal centers, also provides valuable structural information. For example, the analysis of organotin adducts with pyrimidinethione shows how the pyrimidine ligand coordinates to the metal, revealing details about bond lengths, coordination geometry, and supramolecular structure. nih.gov Such studies are crucial for understanding the interaction of these molecules in various chemical and biological systems.

Table 3: Illustrative Crystal Data for the Isomer 4,6-Dichloro-5-methylpyrimidine (B15144)

Parameter Value
Chemical Formula C₅H₄Cl₂N₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.463
b (Å) 7.827
c (Å) 11.790
β (°) 93.233
V (ų) 687.6
Z 4

Data is for the isomer 4,6-dichloro-5-methylpyrimidine and is presented for illustrative purposes. researchgate.net

Hydrogen Bonding and Intermolecular Interactions in Crystal Structures

The analysis of crystal structures provides critical insights into the intermolecular forces that govern the solid-state packing of molecules. For pyrimidine derivatives, hydrogen bonding and other non-covalent interactions are pivotal in defining their supramolecular architecture.

In a study of various carbonyl 2-substituted pyrroles, it was observed that despite structural similarities, the hydrogen bonding motifs can vary significantly. mdpi.com For instance, in the crystal structure of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, dimers are formed through C-H⋯O and C-H⋯Cl bonds, which then create a chain along the b-axis. mdpi.com In contrast, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate form chain motifs stabilized by N-H⋯O hydrogen bonds. mdpi.com The three-dimensional network in these structures is further stabilized by C-H⋯π interactions. mdpi.com

Computational studies on 2-chloro-5-methyl pyrimidine and 2,4-dichloro-5-methyl pyrimidine have also predicted the existence of intermolecular hydrogen bonds, which are crucial for understanding their molecular arrangement in the solid state. tandfonline.com Although the chlorine atoms are present, they primarily act as proton acceptors for weak C-H donors or participate in C-Cl⋯π interactions rather than forming classical halogen bonds. mdpi.com Hirshfeld surface analysis reveals that H⋯H interactions can be predominant, accounting for a significant percentage of the intermolecular contacts, while Cl⋯Cl interactions may be less frequent. mdpi.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry of pyrimidine derivatives and to calculate their electronic properties. tandfonline.comnih.gov These calculations are performed to find the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. scielo.org.mx For instance, a study on 2-chloro-5-methyl pyrimidine and 2,4-dichloro-5-methyl pyrimidine utilized the B3LYP exchange and correlational functional with a 6-311++G(d,p) basis set for geometry optimization in both the monomer and dimer forms in the gas phase. tandfonline.com The accuracy of these theoretical models is often validated by comparing the calculated vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy, where a good agreement indicates a reliable prediction of the molecular structure. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests a higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to undergo electronic transitions. mdpi.comirjweb.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. irjweb.com For 2,4-dichloro-5-methylpyrimidine, computational studies have determined the HOMO and LUMO energy levels, providing insights into its reactivity. tandfonline.com The analysis of these frontier orbitals helps in identifying the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. researchgate.net

Global Reactivity Descriptors
ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract shared electrons in a chemical bond.
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance to change in electron distribution or charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the electrophilic power of a molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand the delocalization of electron density within a molecule, which is crucial for assessing its stability. tandfonline.comwikipedia.org This method investigates the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. acadpubl.eu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). tandfonline.com The calculated spectra are then compared with experimental data to validate the computational model and to aid in the assignment of spectral bands.

For 2,4-dichloro-5-methylpyrimidine, theoretical calculations of FT-IR and FT-Raman spectra have been performed. tandfonline.com The computed vibrational frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. The agreement between the calculated and observed frequencies, often quantified by a root mean square (rms) error, provides confidence in the accuracy of the optimized geometry and the force field. tandfonline.com Similarly, simulated UV-Vis spectra, often calculated using time-dependent DFT (TD-DFT), can be compared with experimental spectra to understand the electronic transitions within the molecule. tandfonline.com

Conformational Analysis and Torsional Potentials

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is essential as it can significantly influence its physical and chemical properties. scielo.org.mx

For molecules with flexible groups, such as the methyl group in this compound, computational methods can be used to determine the torsional potentials associated with the rotation of this group. tandfonline.com By calculating the energy of the molecule as a function of the dihedral angle of the rotating group, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule. This analysis helps to identify the most stable conformation and the energy barriers to interconversion between different conformers.

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions with intermediate or near-zero potential.

While specific MESP studies for this compound are not extensively documented in the literature, its electrostatic potential distribution can be inferred from computational analyses of structurally similar compounds, such as its isomers 2-chloro-5-methylpyrimidine (B1361109) and 2,4-dichloro-5-methylpyrimidine. tandfonline.comtandfonline.com These studies, employing methods like Density Functional Theory (DFT), provide a robust framework for predicting the reactive sites of the title compound. tandfonline.comtandfonline.com

Key Expected Findings from MESP Analysis:

Negative Potential Regions: The most significant regions of negative electrostatic potential are anticipated to be localized around the two nitrogen atoms of the pyrimidine ring. This is due to the high electronegativity of nitrogen and the presence of lone pairs of electrons, making these sites the primary centers for electrophilic attack. In related pyrimidine derivatives, these nitrogen atoms are consistently identified as the most electron-rich areas. tandfonline.comrsc.org

Positive Potential Regions: Conversely, regions of positive electrostatic potential are expected to be associated with the hydrogen atoms of the methyl group. The electron-withdrawing nature of the pyrimidine ring and the adjacent chloro substituent would render these protons electron-deficient.

Influence of Substituents:

Chlorine Atoms: The two chlorine atoms, being highly electronegative, will withdraw electron density from the pyrimidine ring. This effect generally increases the positive potential on the carbon atoms to which they are attached. The surface potential around the chlorine atoms themselves is often complex, featuring a region of negative potential around the "belt" of the atom and a region of positive potential (a "sigma-hole") along the C-Cl bond axis, which can participate in halogen bonding.

Methyl Group: The methyl group is generally considered to be electron-donating compared to hydrogen. This would slightly increase the electron density on the carbon atom at the 4-position of the pyrimidine ring, although this effect is likely counteracted by the influence of the adjacent electronegative chlorine and nitrogen atoms.

Interactive Data Table: Predicted MESP Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Color on MESP MapImplied Reactivity
Pyrimidine Nitrogen AtomsNegativeRed / Deep RedNucleophilic / Electrophilic Attack Site
Methyl Group HydrogensPositiveBlue / Light BlueElectrophilic / Nucleophilic Attack Site
Chlorine Atoms (surface)Variable (negative belt, positive σ-hole)Yellow/Green with Blue spotHalogen Bonding Donor
Aromatic HydrogensSlightly PositiveLight Green / CyanWeakly Electrophilic

This predictive analysis, based on established principles and data from analogous compounds, provides a foundational understanding of the electronic landscape of this compound.

Research in Medicinal Chemistry: Derivatives and Structure Activity Relationships

The 2,5-Dichloro-4-methylpyrimidine Scaffold as a Precursor in Drug Discovery

The this compound scaffold is a valuable precursor in drug discovery due to the differential reactivity of its two chlorine atoms. This allows for selective and sequential substitution reactions, enabling medicinal chemists to introduce a variety of functional groups and build molecular complexity. This controlled, stepwise functionalization is a cornerstone of modern drug design, allowing for the systematic exploration of chemical space around the pyrimidine (B1678525) core.

The pyrimidine scaffold itself is a key component in drugs targeting a range of diseases, including infections and cancer. mdpi.com The strategic placement of chloro substituents on the pyrimidine ring, as seen in this compound and its isomers, creates reactive sites for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to its utility, allowing chemists to link the pyrimidine core to various amines, alcohols, and other nucleophiles, which are often key pharmacophoric elements in drug candidates. For instance, related dichloropyrimidine compounds are used as important intermediates in the synthesis of antitumor active compounds. google.com This adaptability makes the dichloromethylpyrimidine framework a foundational element in many drug discovery programs. nbinno.com

Design and Synthesis of Novel Pyrimidine-Based Drug Candidates

The synthesis of novel drug candidates from dichloromethylpyrimidine scaffolds leverages well-established and efficient chemical reactions. The distinct electronic environments of the chlorine atoms on the pyrimidine ring allow for regioselective modifications, which is a critical aspect in the synthesis of precisely structured molecules.

Common synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): This is a primary method where the chlorine atoms are displaced by nucleophiles. For example, in the synthesis of potential Janus kinase (JAK) inhibitors, the C4 chloride of 2,4-dichloro-5-methylpyrimidine (B13550) is selectively displaced by an amine under specific reaction conditions. semanticscholar.org

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds, attaching aryl or heteroaryl groups to the pyrimidine core. A notable example involves the regioselective Suzuki-Miyaura cross-coupling of (R)-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile with 2,4-dichloro-5-methylpyrimidine to create a key intermediate. semanticscholar.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, providing an alternative and often milder method for introducing amine substituents compared to traditional SNAr. semanticscholar.org

A streamlined, one-pot synthesis process has been developed for certain pyrimidine-based inhibitors, highlighting the efficiency and convergence that can be achieved starting from chloropyrimidine intermediates. chemrxiv.org These synthetic methodologies enable the rapid generation of diverse chemical libraries for biological screening.

Table 1: Examples of Synthesized Derivatives from Dichloromethylpyrimidine Scaffolds

Starting MaterialReaction Type(s)Resulting Compound ClassTherapeutic Target
2,4-Dichloro-5-methylpyrimidineSNAr, Suzuki-Miyaura CouplingPyrazolyl-pyrimidine derivativesJanus Kinase (JAK)
2,4-Dichloro-6-methylpyrimidineSNArDi-substituted pyrimidine derivativesEGFR Kinase
2,4,5-TrichloropyrimidineSNAr2,4-di(arylamino)pyrimidinesMutant EGFR Kinases

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological effects. gardp.org For derivatives of this compound, SAR studies focus on understanding how modifications to the pyrimidine core and its substituents influence target binding, potency, and selectivity.

The arrangement of substituents on the pyrimidine ring is critical for biological activity. Positional isomerism—for example, comparing this compound with its isomers like 2,4-dichloro-5-methylpyrimidine—can lead to significant differences in pharmacological profiles. The position of the methyl group and the chlorine atoms influences the molecule's shape, electronic distribution, and ability to form key interactions with a biological target.

SAR studies on pyrimidine derivatives have revealed several key insights:

Steric Hindrance: In the development of inhibitors for the MAP2K7 kinase, it was observed that compounds with less steric congestion close to the pyrimidine ring generally exhibited greater potency. chemrxiv.org Even moderate steric bulk on an appended aromatic ring was associated with lower activity. chemrxiv.org

Nature of Substituents: The type of group attached to the pyrimidine core dramatically affects activity. In a series of pyrazolopyridinyl pyrimidine derivatives, the introduction of more nitrogen atoms into an attached heterocyclic ring led to only minor increases in inhibitory activity. nih.gov This indicates that simply increasing hydrogen bonding potential is not always a successful strategy.

Hydrogen Bonding: The ability of substituents to act as hydrogen bond donors or acceptors is a crucial factor. In SAR analyses of various heterocyclic compounds, the presence of specific nitrogen atoms or carbonyl groups was identified as being important for forming hydrogen bonds with the target receptor site, which is essential for binding and activity. drugdesign.org

Rational design involves using knowledge of a biological target's structure to design molecules that will bind to it with high affinity and selectivity. rsc.orgnih.gov This approach has been successfully applied to derivatives of dichloromethylpyrimidines to create potent and selective inhibitors.

A prime example is the design of selective inhibitors for the Epidermal Growth Factor Receptor (EGFR), particularly mutants like T790M/L858R that confer resistance to cancer therapies. nih.gov Researchers designed and synthesized two series of 2,4-dichloro-6-methylpyrimidine derivatives based on the structure of the known EGFR inhibitor AZD-9291. nih.gov Molecular docking studies were used to predict how these new compounds would fit into the EGFR kinase active site. This process led to the identification of compound L-18, which showed high inhibitory activity (81.9%) and selectivity against the resistant EGFR mutant. nih.gov Such studies demonstrate how the dichloromethylpyrimidine scaffold can be systematically and rationally modified to improve potency and overcome drug resistance. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one chemical group for another with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic properties. nih.govencyclopedia.pub This approach allows chemists to modify a lead compound to make it a more attractive therapeutic agent. nih.gov

The pyrimidine ring itself is often considered a bioisostere for phenyl and other aromatic systems, a substitution that can lead to improved medicinal chemistry properties. semanticscholar.org In the context of this compound derivatives, bioisosteric replacement can be applied in several ways:

Replacing Chlorine Atoms: One or both chlorine atoms can be replaced with other halogens (e.g., fluorine, bromine) or other functional groups that mimic their electronic or steric properties.

Modifying Substituents: Functional groups on the side chains attached to the pyrimidine core can be replaced. For example, a carboxylic acid group might be replaced with a tetrazole, a common non-classical bioisosteric replacement.

Scaffold Hopping: The entire pyrimidine core could be replaced with another heterocyclic system (e.g., quinazoline, pyridine) to explore new chemical space while retaining key binding interactions.

Exploration of Therapeutic Areas for this compound Derivatives

The versatility of the this compound scaffold and its derivatives has led to their exploration across a wide range of therapeutic areas. The ability to generate large libraries of diverse compounds from this starting material makes it an attractive platform for discovering new treatments.

Key therapeutic areas include:

Oncology: Pyrimidine-based compounds are extensively studied as anticancer agents. Derivatives of dichloromethylpyrimidines have been rationally designed as potent and selective inhibitors of EGFR kinases, which are implicated in non-small cell lung cancer (NSCLC). nih.gov Other pyrimidine derivatives have shown efficacy against hematological cancers and have been investigated as inhibitors of kinases like PIM-1, which is a target in breast cancer. researchgate.net

Antiviral Research: Certain pyrimidine-containing scaffolds have demonstrated antiviral properties. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, have shown selective efficacy against human coronaviruses 229E and OC43. mdpi.com Other studies have synthesized novel pyrimidine-oxadiazole derivatives that exhibit good antiviral activity against the tobacco mosaic virus (TMV). nih.gov

Immunology and Inflammation: The pyrimidine core is central to the design of inhibitors for key signaling molecules in the immune system. Derivatives of 2,4-dichloro-5-methylpyrimidine have been synthesized as potential inhibitors of Janus kinases (JAKs), which are involved in cytokine signaling pathways implicated in immunoinflammatory diseases. semanticscholar.org

Table 2: Investigated Therapeutic Applications of Dichloromethylpyrimidine Derivatives

Therapeutic AreaBiological Target/MechanismExample Indication
OncologyEGFR Kinase InhibitionNon-Small Cell Lung Cancer (NSCLC) nih.gov
AntiviralInhibition of Viral ReplicationHuman Coronavirus (HCoV-229E) mdpi.com
ImmunologyJanus Kinase (JAK) InhibitionInflammatory Conditions semanticscholar.org

Anticancer Agents and Target Kinase Inhibition (e.g., EGFR, FLT3, VEGFR2)

Derivatives of this compound have been synthesized and investigated as inhibitors of various protein kinases, which are critical targets in oncology. The deregulation of these enzymes is a known factor in the development of many human cancers.

Research has focused on the synthesis of aminopyrimidine compounds from this compound as potential inhibitors of cyclin-dependent kinases (CDKs) and Spleen tyrosine kinase (Syk). CDKs are a family of enzymes involved in regulating the cell cycle, and their inhibition is a key strategy in cancer therapy google.com. Similarly, Syk inhibitors are being explored for the treatment of cancers, particularly B-cell malignancies google.com.

In a patented synthesis route, this compound is used as a starting material to create a library of compounds aimed at inhibiting CDKs. The process involves reacting the dichlorinated pyrimidine with an aminopyrrolidine derivative, followed by further modifications to yield the final kinase inhibitors google.com. Another patent describes the use of this precursor in the synthesis of aminopyrimidines as Syk inhibitors, highlighting its utility in generating molecules for cancer treatment google.com.

While the broader class of pyrimidines has been extensively studied for inhibition of kinases like EGFR and VEGFR-2, specific examples detailing the synthesis of inhibitors for these particular targets directly from this compound are not prominently featured in the reviewed literature.

Table 1: Examples of Kinase Targets for this compound Derivatives in Cancer Research

Target Kinase Therapeutic Area Role of this compound
Cyclin-Dependent Kinases (CDKs) Cancer Starting material for CDK inhibitors google.com
Spleen Tyrosine Kinase (Syk) Cancer, Inflammatory Diseases Precursor for the synthesis of Syk inhibitors google.com

Antiviral Compounds and Mechanisms of Action

While pyrimidine analogues are a well-established class of antiviral drugs, with compounds like Zidovudine (AZT) and other nucleoside reverse transcriptase inhibitors (NRTIs) being cornerstone therapies, specific studies detailing the synthesis of antiviral agents directly from this compound were not identified in the surveyed research. The general mechanism for many pyrimidine-based antivirals involves their incorporation into viral DNA or RNA, which leads to the termination of the replication process.

Antimicrobial and Antifungal Research

The pyrimidine scaffold is present in numerous compounds with antimicrobial and antifungal properties. These agents often work by inhibiting essential metabolic pathways in bacteria or fungi, such as dihydrofolate reductase or thymidylate synthase. However, based on a review of available literature, specific research focused on the development of antimicrobial or antifungal compounds using this compound as the primary starting material is not prominently documented.

Anti-inflammatory Research and Immunomodulatory Effects

The inhibition of Spleen tyrosine kinase (Syk) is a significant therapeutic strategy for treating various inflammatory and autoimmune diseases, including rheumatoid arthritis and asthma google.com. As Syk plays a crucial role in the signaling pathways of immune cells, its inhibition can modulate the immune response and reduce inflammation.

Patented research demonstrates the use of this compound as a key intermediate in the synthesis of potent Syk inhibitors. The synthetic scheme involves the reaction of this compound with other chemical moieties to produce compounds designed to fit into the ATP-binding pocket of the Syk enzyme, thereby blocking its activity google.com. This application underscores the importance of the this compound scaffold in developing targeted anti-inflammatory therapies.

Neurodegenerative Disease Research (e.g., Anti-Alzheimer's Agents)

The development of treatments for neurodegenerative disorders like Alzheimer's disease is an active area of research, with some studies focusing on pyrimidine-based compounds. Targets in this area include enzymes like beta-secretase 1 (BACE1) and various kinases involved in tau protein hyperphosphorylation. Despite the exploration of the broader pyrimidine chemical space for these conditions, specific examples of anti-Alzheimer's agents or other neuroprotective compounds being synthesized directly from this compound are not detailed in the reviewed scientific literature.

Other Emerging Biological Activities

Beyond its application in creating inhibitors for well-established cancer and inflammation targets, the this compound scaffold is utilized in developing modulators for other biological targets. One such emerging area is the development of Spleen tyrosine kinase (Syk) inhibitors, which have therapeutic potential in a range of T-cell-mediated diseases google.comjacsdirectory.com. The role of Syk in Fc receptor (FcR) signaling, which is implicated in the release of pro-inflammatory mediators in diseases like rheumatoid arthritis, makes it a compelling target google.com. The synthesis of inhibitors for this kinase from this compound highlights the compound's adaptability for creating targeted therapies for various pathological conditions google.com.

Pharmacological and Biological Evaluation Methodologies

The evaluation of derivatives synthesized from this compound involves a range of standard and specialized biological assays to determine their efficacy and mechanism of action.

For potential anticancer agents , initial screening is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell proliferation and viability gsconlinepress.comnih.gov. Compounds showing significant activity are then subjected to more specific assays.

To confirm kinase inhibition , enzyme assays are conducted. These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase (e.g., CDK, Syk). The results are often reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For compounds with anti-inflammatory potential, in vivo models such as the carrageenan-induced paw edema test in rats are frequently used to assess the compound's ability to reduce acute inflammation. To evaluate immunomodulatory effects, assays measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells can be employed.

In the context of antiviral research , evaluation methodologies include plaque reduction assays, which measure the ability of a compound to inhibit virus-induced cell death, and viral replication assays that quantify the reduction in viral load.

For potential antimicrobial and antifungal agents, the primary evaluation method is the determination of the Minimum Inhibitory Concentration (MIC). This is achieved through broth microdilution or agar dilution methods, which determine the lowest concentration of the compound that prevents visible growth of the microorganism.

Finally, for compounds targeting neurodegenerative diseases , a variety of assays are used. These can include enzyme inhibition assays for targets like BACE1, cell-based assays to measure the reduction of amyloid-beta plaques or hyperphosphorylated tau, and behavioral models in animals to assess cognitive improvements.

Table 2: Common Evaluation Methodologies

Activity Methodology Purpose
Anticancer MTT Assay, SRB Assay Measures cell viability and proliferation gsconlinepress.comresearchgate.net
Kinase Inhibition In vitro Kinase Assay Determines the IC50 value against a specific kinase jacsdirectory.com
Anti-inflammatory Carrageenan-Induced Paw Edema Assesses in vivo anti-inflammatory effects
Antiviral Plaque Reduction Assay Measures inhibition of viral cytopathic effect
Antimicrobial Minimum Inhibitory Concentration (MIC) Determines the lowest effective concentration against bacteria/fungi
Neuroprotection BACE1 Inhibition Assay Evaluates potential for reducing amyloid plaque formation

In Vitro Biological Assays for Target Engagement and Efficacy

A significant area of investigation for pyrimidine derivatives has been their potential as kinase inhibitors. Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. To this end, derivatives of a closely related isomer, 2,4-dichloro-5-methylpyrimidine, have been synthesized and evaluated for their inhibitory activity against various kinases.

For instance, in the pursuit of novel antimalarial agents, a series of 2,4,5-trisubstituted pyrimidines were developed and tested for their ability to inhibit essential plasmodial kinases, such as PfGSK3 and PfPK6. These kinases are vital for the survival of the Plasmodium falciparum parasite, the causative agent of malaria. The efficacy of these compounds was quantified by determining their half-maximal inhibitory concentrations (IC50) against these kinases and against the growth of the parasite in vitro.

The following table summarizes the in vitro activity of a selection of these pyrimidine derivatives:

Compound IDModificationPfGSK3 IC50 (nM)PfPK6 IC50 (nM)Pf3D7 Growth Inhibition IC50 (nM)
IKK16 Parent Compound570 ± 90460 ± 50310 ± 10
Analog 1 Phenylamino substitution at C2>10,0001,200 ± 2001,100 ± 100
Analog 2 Thienylamino substitution at C2430 ± 50230 ± 30160 ± 20
Analog 3 Phenyl substitution at C5210 ± 30110 ± 1090 ± 10

These in vitro assays are fundamental in identifying promising lead compounds and understanding how different chemical modifications influence their biological activity.

In Vivo Efficacy Models in Preclinical Research

Following promising in vitro results, the next critical step is to evaluate the efficacy of the lead compounds in living organisms. In vivo efficacy models, typically involving animal models of human diseases, provide a more complex biological system to assess the therapeutic potential of a drug candidate. These studies are essential for understanding how a compound behaves in a whole organism, including its ability to reach the target tissue and exert its therapeutic effect.

For derivatives of pyrimidine compounds, a common in vivo model, particularly in cancer research, is the use of xenograft mouse models. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth.

While specific in vivo efficacy data for derivatives of this compound are not extensively available in the public domain, the general approach for pyrimidine-based anticancer agents involves administering the compound to tumor-bearing mice and monitoring tumor volume over time. The efficacy is often measured as the percentage of tumor growth inhibition compared to a control group. For example, a potent kinase inhibitor derived from a pyrimidine scaffold might be expected to show significant tumor regression in a xenograft model of a cancer type where that kinase is a known driver of tumor growth.

ADME Properties and Pharmacokinetic/Pharmacodynamic Considerations in Drug Design

The design of derivatives from scaffolds like this compound must take into account these pharmacokinetic considerations. Early in the drug discovery process, in vitro ADME assays are employed to predict the in vivo behavior of compounds. These assays can assess properties such as:

Solubility: The ability of a compound to dissolve in a solvent, which is crucial for its absorption.

Permeability: The capacity of a compound to pass through biological membranes, such as the intestinal wall.

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to target tissues.

The data from these in vitro ADME screens are used to build computational models to predict the pharmacokinetic profiles of new derivatives before they are synthesized. This in silico approach helps to prioritize compounds with a higher likelihood of possessing favorable drug-like properties.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is then used to establish a relationship between the drug concentration in the body and its pharmacological effect. This understanding is vital for selecting an appropriate dosing regimen for clinical trials. The goal is to maintain a therapeutic concentration of the drug at the target site for a sufficient duration to achieve the desired therapeutic outcome while minimizing potential side effects.

The following table outlines key ADME parameters and their importance in drug design:

ADME ParameterDescriptionImportance in Drug Design
Absorption The process by which a drug enters the bloodstream. criver.comDetermines the bioavailability of an orally administered drug.
Distribution The reversible transfer of a drug from one location to another within the body.Influences the concentration of the drug at its site of action.
Metabolism The chemical conversion of a drug into other compounds (metabolites) by the body.Affects the duration of action and can lead to the formation of active or toxic metabolites.
Excretion The removal of a drug and its metabolites from the body. criver.comDetermines the half-life of the drug and influences dosing frequency.

Advanced Applications in Agrochemical and Materials Science Research

Utilization as a Building Block in Agrochemical Development

Chloropyrimidine compounds are widely used in the synthesis of many agricultural chemicals. mdpi.com The pyrimidine (B1678525) structure is a core component of several classes of herbicides, fungicides, and insecticides. Their biological activity is often derived from their ability to inhibit essential enzymes in target organisms. nih.gov

While direct herbicidal activity of 2,5-Dichloro-4-methylpyrimidine is not reported, its role as a precursor is significant. Dichloropyrimidine derivatives are instrumental in creating more complex herbicides. For instance, related pyrimidine structures are used to synthesize protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of potent herbicides. nih.gov Research has shown that novel pyrimidine-biphenyl herbicides can be developed that inhibit acetohydroxyacid synthase (AHAS), another crucial enzyme for weed control. mdpi.com

Furthermore, the pyrimidine biosynthesis pathway itself has been identified as a novel herbicidal target. nih.gov Compounds that disrupt this pathway, such as those inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), represent a new frontier in weed management. nih.govresearchgate.net The synthesis of such inhibitors often relies on functionalized heterocyclic scaffolds, for which dichlorinated pyrimidines are ideal starting materials. Dichloropyrimidine derivatives are also used to create herbicide safeners—compounds that protect crops from the injurious effects of herbicides without diminishing their effectiveness against weeds. mdpi.com

Integration into Specialty Polymers and Coatings Research

The integration of heterocyclic compounds into polymers and coatings is an area of growing interest for creating materials with enhanced properties, such as thermal stability and fire retardancy. Research has demonstrated that pyrimidine derivatives can be effectively used as fire retardant additives in polymers like polystyrene. researchgate.net When blended with the polymer, these nitrogen-containing heterocycles can improve the material's fire behavior by increasing the char residue and modifying the onset temperature of ignition. researchgate.net

Although specific studies detailing the use of this compound in specialty polymers are not prominent, its structure is well-suited for such applications. The chlorine atoms provide reactive handles to graft the pyrimidine unit onto a polymer backbone or to act as a cross-linking agent. This could lead to the development of specialty polymers with tailored thermal, optical, or electronic properties.

Research on Novel Materials Incorporating Pyrimidine Scaffolds

The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry and materials science due to its presence in DNA/RNA bases and its versatile biological and chemical activities. nih.govnih.govorientjchem.org This has spurred extensive research into novel materials that incorporate this heterocyclic core.

Scientists are exploring pyrimidine-based scaffolds for a wide range of applications, from anticancer agents to functional biomaterials. mdpi.commdpi.com The ability to functionalize the pyrimidine ring allows for the fine-tuning of a molecule's properties. For example, in drug discovery, different substituents on the pyrimidine core can lead to highly potent and selective inhibitors of biological targets like kinases. acs.org In materials science, this tunability can be exploited to create novel materials for electronics or as specialized chemical sensors. The development of such advanced materials often begins with simple, functionalized building blocks like this compound, which provides a robust and adaptable platform for chemical innovation. chemscene.com

Future Research Directions and Uncharted Territories

Development of Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For the synthesis of pyrimidine derivatives, including 2,5-Dichloro-4-methylpyrimidine, future research will undoubtedly prioritize the development of more eco-friendly and efficient methodologies.

A significant area of focus is the use of microwave-assisted synthesis . capes.gov.briucr.orgresearchgate.netchemicalbook.com This technique offers rapid reaction times, often solvent-free conditions, and improved yields compared to conventional heating methods. capes.gov.br The application of microwave irradiation can lead to a significant reduction in energy consumption and the use of hazardous solvents, aligning with the core tenets of green chemistry.

Another promising avenue is the advancement of one-pot multicomponent reactions (MCRs) . nih.govresearchgate.nettandfonline.com MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. The development of novel MCRs for the synthesis of functionalized pyrimidines is a key area of ongoing research.

The exploration of environmentally benign catalysts and solvents is also paramount. iucr.org The use of water as a solvent in pyrimidine synthesis has been shown to be a viable and green alternative to traditional organic solvents. nih.govorganic-chemistry.org Furthermore, the development of recyclable and non-toxic catalysts, such as β-cyclodextrin and modified zinc oxide nanoparticles, can significantly improve the sustainability of pyrimidine synthesis. researchgate.netresearchgate.net Solvent-free approaches, such as those utilizing ball milling techniques, also represent a significant step towards greener chemical production. researchgate.net

Application of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the exploration of pyrimidine derivatives will be no exception. These computational tools offer the potential to accelerate the identification and optimization of new drug candidates.

De novo drug design powered by deep learning models can generate novel molecular structures with desired pharmacological properties. researchgate.nettandfonline.comnih.govmdpi.com For pyrimidine-based drug discovery, AI algorithms can be trained on existing libraries of compounds to design new derivatives with enhanced activity against specific biological targets. For instance, deep generative models have already been successfully applied to design pyrrolo[2,3-d]pyrimidine derivatives as potent and selective inhibitors of TANK-binding kinase 1 (TBK1). iucr.org

Machine learning models can also be employed to predict the biological activity and properties of pyrimidine compounds. researchgate.netnih.govnih.gov By analyzing structure-activity relationships (SAR) within large datasets, these models can forecast the efficacy, toxicity, and pharmacokinetic profiles of new derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability can significantly reduce the time and cost associated with traditional trial-and-error approaches. ML has also been used to predict other properties of pyrimidines, such as their effectiveness as corrosion inhibitors, showcasing the versatility of these computational methods. capes.gov.bracs.org

Furthermore, AI can assist in synthetic route planning , helping chemists to devise the most efficient and sustainable pathways for producing novel pyrimidine derivatives. nih.gov By analyzing vast databases of chemical reactions, AI tools can propose retrosynthetic routes that are both practical and environmentally friendly.

Identification of Novel Biological Targets for this compound Derivatives

While the full biological activity profile of this compound remains to be elucidated, the broader class of pyrimidine derivatives has been shown to interact with a wide array of biological targets, suggesting a rich field for future investigation. researchgate.netchemicalbook.comtandfonline.comacs.orgacs.orgacs.org

A primary area of exploration is in cancer therapy . capes.gov.briucr.orgchemicalbook.comresearchgate.nettandfonline.comsciencescholar.us Pyrimidine analogs have a long history as anticancer agents, often functioning by interfering with nucleic acid metabolism. iucr.orgresearchgate.netsapub.org Future research could focus on identifying novel protein kinases that are inhibited by this compound derivatives. High-throughput screening of diverse cancer cell lines could reveal new targets and therapeutic applications. nih.govnih.gov For example, pyrimidine derivatives have been identified as inhibitors of Janus kinase 1 (JAK1) and epidermal growth factor receptor (EGFR), both of which are important targets in oncology. iucr.orgresearchgate.net The pyrimidine salvage pathway has also re-emerged as a promising target in cancer therapy. capes.gov.br

Beyond oncology, pyrimidine derivatives have shown potential in treating a range of other diseases. There is a continuous search for new targets in areas such as infectious diseases , inflammatory disorders , and neurodegenerative diseases . acs.orgacs.org The structural versatility of the pyrimidine scaffold allows for the design of compounds that can selectively interact with a wide variety of enzymes and receptors. Identifying these novel targets will be crucial for expanding the therapeutic potential of compounds like this compound.

Exploration of Sustainable and Scalable Production Methods

For any promising new chemical entity to move from the laboratory to industrial application, the development of sustainable and scalable production methods is essential. For this compound and its derivatives, future research will need to address this critical aspect.

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering numerous advantages for large-scale production. capes.gov.brresearchgate.netresearchgate.netacs.orgacs.org Flow reactors provide excellent control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and greater consistency. The use of high-temperature and high-pressure flow reactors has already been demonstrated for the rapid and efficient synthesis of fused pyrimidinone derivatives. capes.gov.bracs.org This technology is highly amenable to automation and scale-up, making it an attractive option for the industrial production of pyrimidines.

Biocatalysis offers another green and sustainable approach to chemical synthesis. nih.gov The use of enzymes to catalyze reactions can lead to high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and organic solvents. Enzymes from thermophilic organisms, which are stable at high temperatures, are particularly valuable for industrial applications. nih.gov Exploring enzymatic routes for the synthesis of pyrimidine precursors or for the direct functionalization of the pyrimidine ring could lead to more sustainable and cost-effective manufacturing processes. The biosynthesis of pyrimidines within microorganisms is a well-established industrial process for some related compounds, and similar strategies could be explored for novel derivatives. researchgate.net

Advanced Characterization Techniques for Complex Pyrimidine Systems

A thorough understanding of the structure and properties of this compound and its derivatives is fundamental to unlocking their full potential. Future research will leverage a suite of advanced characterization techniques to gain deeper insights into these complex molecular systems.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of pyrimidine compounds. acs.orgnih.govsapub.org High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition of newly synthesized derivatives. Studies on the photofragmentation of halogenated pyrimidines can offer valuable information about their stability and decomposition pathways. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of pyrimidine derivatives in solution. chemicalbook.comnih.govresearchgate.netmdpi.comnih.govacs.orgsciencescholar.usnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY) NMR experiments can be used to assign the chemical shifts of all atoms and to determine the connectivity and spatial proximity of different parts of the molecule. nih.govresearchgate.net These techniques are crucial for confirming the regiochemistry of substitutions on the pyrimidine ring.

X-ray crystallography provides the definitive three-dimensional structure of molecules in the solid state. iucr.orgresearchgate.nettandfonline.comiucr.orgnih.govmdpi.com Determining the crystal structure of this compound and its derivatives can reveal precise bond lengths, bond angles, and intermolecular interactions. tandfonline.comiucr.org This information is invaluable for understanding the compound's physical properties and for computational modeling studies, such as docking to biological targets. Hirshfeld surface analysis can be used to investigate and quantify intermolecular interactions within the crystal structure. iucr.org

The integration of these experimental techniques with computational methods will be key to building a comprehensive understanding of the structure-property relationships of these complex pyrimidine systems.

Q & A

Q. What protocols ensure safe disposal of halogenated byproducts?

  • Methodological Answer :
  • Waste Segregation : Separate chlorinated residues from aqueous waste; neutralize acidic byproducts with NaHCO₃ before disposal .
  • Environmental Compliance : Partner with certified waste management firms for incineration (≥1200°C) to prevent dioxin formation .

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2,5-Dichloro-4-methylpyrimidine

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